2-bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methoxybenzamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO4/c1-13-3-5-14(6-4-13)18(25-10-9-22)12-21-19(23)16-11-15(24-2)7-8-17(16)20/h3-8,11,18,22H,9-10,12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQGQGMQOGRJNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC(=C2)OC)Br)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes bromination, etherification, and amidation reactions. Specific reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer properties. Its mechanism involves the induction of apoptosis in cancer cells through mitochondrial pathways.
Case Study : A derivative of this compound demonstrated an IC50 value of 0.05 μM against MDA468 breast cancer cells, highlighting its potential as a lead compound in cancer therapy.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-bromo-N-[...] | MDA468 (Breast) | 0.05 | |
| Control (Doxorubicin) | - | 0.5 | Standard Comparison |
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Research Findings : Studies show that related compounds can reduce inflammation markers in vitro, suggesting therapeutic applications in inflammatory diseases.
| Compound | Inflammation Marker Reduction (%) | Reference |
|---|---|---|
| 2-bromo-N-[...] | 75% | |
| Control (Indomethacin) | 80% | Standard Comparison |
Neurological Applications
The compound has been investigated for its effects on neuronal excitability through the modulation of potassium channels, specifically KCNQ2 and KCNQ4.
Mechanism of Action : By opening these potassium channels, the compound reduces neuronal excitability, which may have implications for treating neurological disorders such as epilepsy or chronic pain.
Study on Anticancer Efficacy
A study demonstrated that modifications in the chemical structure enhanced the potency of similar compounds against RET kinase activity, crucial in various cancers. This suggests that structural optimization could lead to more effective therapeutic agents.
Agricultural Application Study
Another investigation focused on the antifungal properties of related compounds, revealing effectiveness against crop pathogens like Botrytis cinerea, indicating potential agricultural applications.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs and their structural differences:
Key Observations
3,5-Dibromo substitution in ’s compound enhances halogen bonding, which is critical for GroEL/ES inhibition and biofilm disruption .
N-Substituent Hydrophilicity vs. Hydrophobicity: The hydroxyethoxy group in the target compound may improve water solubility compared to tert-butylamino (1g, ) or trifluoropropoxy () groups . Benzo[d]thiazol-2-ylthio and chlorophenyl groups () introduce steric bulk and sulfur-based interactions, enhancing antibacterial activity .
Synthetic Routes and Yields :
- The Ugi-4CR reaction used for 1g (42% yield) contrasts with the benzoyl chloride/aniline coupling in (90% yield), suggesting route-dependent efficiency .
- 5-Bromo-2-methoxybenzoic acid () is a common intermediate, highlighting shared synthetic pathways for brominated benzamides .
Biological Activity: While the target compound’s bioactivity is unspecified, analogs like 3,5-dibromo-2-methoxybenzamide () show potent antibacterials, suggesting bromine’s role in target engagement . 4-Amino-5-bromo derivatives () may exhibit altered pharmacokinetics due to the amino group’s basicity .
Biological Activity
Chemical Structure and Properties
The chemical structure of 2-bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methoxybenzamide can be broken down as follows:
- Bromine atom : Introduces electrophilic properties.
- Hydroxyethoxy group : Enhances solubility and may influence receptor interactions.
- Methoxy group : Can modulate pharmacokinetic properties.
The molecular formula is , with a molecular weight of approximately 367.27 g/mol.
Research indicates that this compound exhibits several biological activities, primarily through the following mechanisms:
- Apoptosis Induction : Similar compounds have shown the ability to induce apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .
- Inhibition of Tumor Growth : Studies have demonstrated that derivatives with similar structures can inhibit tumor growth by modulating key signaling pathways, such as the AKT/BIM pathway, essential for cell survival in malignant cells .
- Antimicrobial Activity : Some derivatives of benzamide compounds have exhibited antimicrobial properties, suggesting potential applications in treating infections .
Case Studies
- Melanoma Cell Studies : A study evaluated the effects of benzofuroxan derivatives, which share structural similarities with this compound. The results indicated significant cytotoxicity against melanoma cells, with mechanisms involving ROS generation and apoptosis induction .
- Anticancer Activity : Another research focused on a series of benzamide derivatives, demonstrating their ability to inhibit cancer cell proliferation in vitro and in vivo. The study highlighted the importance of structural modifications in enhancing biological activity against various cancer types .
Summary of Findings
Toxicological Profile
While exploring the biological activity, it is crucial to consider the toxicological profile. Preliminary studies suggest that while certain modifications enhance efficacy, they may also influence toxicity profiles. For instance, compounds with bromine substitutions have been linked to varying degrees of cytotoxicity depending on their structural context .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 2-bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methoxybenzamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions. A representative approach involves:
- Step 1 : Preparation of intermediates like 5-bromo-2-methoxybenzoic acid by alkylation of 5-bromo-salicylic acid with iodomethane and potassium carbonate under reflux (80°C, 4 hours) .
- Step 2 : Activation of the carboxylic acid using thionyl chloride in trichloroethane, followed by coupling with a secondary amine (e.g., 2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethylamine) in dichloromethane with pyridine as a base .
- Step 3 : Final purification via column chromatography or recrystallization. Yield optimization requires careful control of reaction time and stoichiometry .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the presence of methoxy (-OCH), bromo (-Br), and hydroxyethoxy groups. Key signals include aromatic protons (δ 6.8–7.4 ppm) and methoxy singlets (δ ~3.8 ppm) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, such as π-π interactions (centroid distance: ~3.76 Å) and O–H⋯O/N hydrogen bonds observed in related benzamide derivatives .
Q. How can researchers ensure purity during synthesis?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor purity (>95%).
- Melting Point Analysis : Compare observed mp (e.g., 153–155°C for analogs) with literature values to detect impurities .
Advanced Research Questions
Q. How do substituents (e.g., bromo vs. chloro) on the benzamide core influence bioactivity?
- Methodological Answer :
- Comparative Studies : Replace bromo with chloro in the parent structure and evaluate antibacterial activity against Gram-positive bacteria (e.g., S. aureus biofilm inhibition). Bromo-substituted analogs show enhanced potency due to increased electronegativity and steric effects .
- Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potential maps to predict binding affinity with bacterial chaperones (e.g., GroEL/ES) .
Q. What experimental controls are essential for resolving contradictory bioactivity data in biofilm inhibition assays?
- Methodological Answer :
- Positive Controls : Use established chaperone inhibitors (e.g., Derrubone) to benchmark activity .
- Negative Controls : Include DMSO solvent controls to rule out solvent-mediated effects.
- Replicate Design : Perform triplicate assays with standardized biofilm biomass quantification (e.g., crystal violet staining) to minimize variability .
Q. How can reaction conditions be optimized to improve yields in Ugi-4CR syntheses of analogs?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., THF, DMF) to stabilize intermediates. THF increases yields by 15–20% compared to DCM in Ugi reactions .
- Catalyst Addition : Use Lewis acids (e.g., ZnCl) to accelerate imine formation, reducing reaction time from 24 to 6 hours .
Q. What strategies mitigate challenges in crystallizing hydrophobic benzamide derivatives?
- Methodological Answer :
- Co-Crystallization : Introduce co-formers (e.g., succinic acid) to enhance solubility via hydrogen bonding.
- Slow Evaporation : Use methanol/water (3:1 v/v) at 4°C to grow single crystals over 5–7 days, as demonstrated for Schiff base analogs .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC values for GroEL/ES inhibition?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
